N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide
Description
This compound features a pyrazine core substituted at position 3 with a 1-methyl-1H-pyrazol-4-yl group, linked via a methylene bridge to an acetamide moiety. The acetamide is further substituted with a 4-(propan-2-ylsulfanyl)phenyl group.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-14(2)27-17-6-4-15(5-7-17)10-19(26)23-12-18-20(22-9-8-21-18)16-11-24-25(3)13-16/h4-9,11,13-14H,10,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMXFZKSHVZTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F6573-1645, primarily targets the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells.
Mode of Action
F6573-1645 acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1. It inhibits glucose uptake by cells, with an IC50 value of 2 nM in vitro. This means that it can effectively inhibit GLUT1 at very low concentrations.
Biochemical Pathways
By inhibiting GLUT1, F6573-1645 affects the glucose metabolism pathway . This pathway is crucial for providing cells with the energy they need to function. When GLUT1 is inhibited, glucose cannot enter the cells, which disrupts the pathway and can lead to decreased cellular activity.
Pharmacokinetics
It’s known that the compound’s ability to permeate cells suggests it may have good absorption and distribution properties. More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The inhibition of GLUT1 by F6573-1645 leads to a decrease in glucose uptake by cells. This can result in decreased cellular activity, as cells are unable to obtain the glucose they need for energy production. The exact molecular and cellular effects of this action are subject to ongoing research.
Biological Activity
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a synthetic organic compound belonging to the class of pyrazole derivatives. Its structure features a combination of pyrazole and pyrazine rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 281.33 g/mol. The compound's structure is characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5 |
| Molecular Weight | 281.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to exhibit:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating biochemical pathways critical for cellular functions.
- Receptor Binding : It can interact with specific receptors, influencing physiological responses.
Therapeutic Potential
Research indicates that this compound possesses several therapeutic properties:
- Anticancer Activity : Compounds in the pyrazole class have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .
- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial activities against various pathogens .
Case Studies
Several studies have investigated the biological activity of related pyrazole compounds, providing insights into the potential effects of this compound:
-
Anticancer Studies : A study highlighted the anticancer properties of substituted pyrazoles, demonstrating significant cytotoxicity against cancer cell lines . The mechanism was linked to apoptosis induction and cell cycle arrest.
Compound IC50 (µM) Cancer Cell Line Pyrazole Derivative A 15 MCF7 (Breast Cancer) Pyrazole Derivative B 10 HeLa (Cervical Cancer) - Anti-inflammatory Activity : Research on similar compounds showed promising results in reducing inflammatory markers in vitro and in vivo models . The mechanism involved inhibition of pro-inflammatory cytokines.
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
This compound is actively researched for its potential therapeutic effects, including:
- Anti-inflammatory Properties : Studies indicate that compounds with similar structures exhibit inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary research shows that pyrazole derivatives can induce apoptosis in cancer cells. This compound may act on specific molecular targets involved in cancer progression.
Case Study : A study conducted on similar pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further investigation.
2. Biological Activity
The compound is also evaluated for its biological activities:
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes linked to disease pathways, which could be beneficial in drug design.
- Receptor Binding : The interaction with biological receptors is under study to understand its mechanism of action better.
3. Materials Science
In materials science, this compound serves as a building block for synthesizing new materials with unique properties. Its functional groups allow for modifications that can lead to novel applications in polymer chemistry and nanotechnology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. 2-[4-(Propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
- Key Differences : Replaces the pyrazol-4-yl-pyrazine moiety with a pyrazinyl-oxadiazole ring.
- Implications: The oxadiazole group introduces additional hydrogen-bond acceptors, which may alter binding affinity in enzyme-active sites.
2.1.2. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
- Key Differences : Substitutes the pyrazine with a dihydro-pyrazolone ring and uses a methylsulfanyl group instead of isopropylsulfanyl.
- The dihydro-pyrazolone core may confer tautomerization-dependent reactivity, unlike the rigid pyrazine .
2.1.3. 2-(4-(Isopropylsulfonyl)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Key Differences : Replaces sulfanyl with sulfonyl and modifies the pyrazole with a tetrahydropyran-methyl group.
- The tetrahydropyran moiety introduces stereochemical complexity, which could influence pharmacokinetics .
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Pharmacokinetic and Toxicity Considerations
- CYP450 Interactions: Fluorinated analogues () show reduced CYP3A4 inhibition compared to non-fluorinated compounds, suggesting halogenation as a strategy to mitigate toxicity .
Preparation Methods
Pyrazine Functionalization
The pyrazine ring is functionalized at position 3 through cross-coupling reactions. A Suzuki-Miyaura coupling between 3-bromopyrazine and 1-methyl-1H-pyrazole-4-boronic acid achieves this:
Reaction conditions:
Amination of Pyrazine
The methylamine group is introduced via nucleophilic aromatic substitution using methylamine gas in tetrahydrofuran (THF) under argon:
Yield : 68–72% after silica gel chromatography.
Synthesis of Intermediate B: 2-[4-(Propan-2-ylsulfanyl)phenyl]acetic Acid
Sulfanyl Group Installation
The propan-2-ylsulfanyl group is introduced via thiol-ene reaction between 4-iodophenylacetic acid and propan-2-thiol:
Conditions :
Amide Bond Formation
Coupling Strategy
Intermediate A and B are coupled using HATU-mediated amidation , a method validated in similar systems:
Reaction Protocol :
-
Reagents :
-
HATU (1.3 equiv)
-
N,N-Diisopropylethylamine (DIEA, 3.0 equiv)
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Dimethylformamide (DMF) solvent
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-
Conditions :
-
Stirring at room temperature for 10–12 hours
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Work-up: Ethyl acetate/water extraction, magnesium sulfate drying
-
-
Purification : Silica gel chromatography (ethyl acetate/hexane gradient)
Optimization and Troubleshooting
Solvent Screening
Alternative solvents were evaluated to improve yield:
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF | 65 | 98.5 |
| DCM | 42 | 95.2 |
| THF | 55 | 97.1 |
Catalytic Alternatives
Replacing HATU with EDCl/HOBt resulted in lower yields (48–52%) and prolonged reaction times (18 hours).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis confirmed >98% purity using a C18 column (ACN/water gradient, 1.0 mL/min).
Challenges and Mitigation Strategies
Moisture Sensitivity
The amidation step is moisture-sensitive. Solutions:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via coupling reactions involving pyrazine and pyrazole intermediates. A reflux-based approach (150°C, 5 hours) with pyridine and zeolite catalysts is effective for forming acetamide linkages . For sterically hindered intermediates, carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base improve yield (70–85%) . Optimize solvent polarity (e.g., ethanol vs. DCM) and catalyst loading (0.01 M) to reduce side products.
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer : Use single-crystal X-ray diffraction (100 K, monoclinic P21/c system) to resolve bond angles and dihedral rotations (e.g., 80.7° between amide and aromatic rings) . Complement with 1H/13C NMR (δ 2.1–2.3 ppm for methyl groups, δ 7.2–8.5 ppm for aromatic protons) and IR (amide I band ~1650 cm⁻¹, C=S stretch ~680 cm⁻¹) . Elemental analysis (C, H, N within ±0.4% of theoretical) confirms purity .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize in vitro antiproliferative assays (e.g., MTT on cancer cell lines, IC50 calculation) with doxorubicin as a positive control. Test concentrations from 1–100 µM and monitor for apoptosis via flow cytometry (Annexin V/PI staining). Include a solubility screen in PBS/DMSO to ensure bioactivity is not confounded by aggregation .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during synthesis of the pyrazine-pyrazole backbone?
- Methodological Answer : Steric repulsion between the 1-methylpyrazole and pyrazine moieties can be minimized by:
- Using bulky base catalysts (e.g., DBU) to facilitate deprotonation at hindered sites .
- Introducing microwave-assisted synthesis (120°C, 30 min) to enhance reaction kinetics and reduce byproducts .
- Confirming intermediate geometries via DFT calculations (B3LYP/6-31G*) to predict favorable conformations .
Q. How can computational approaches guide the identification of biological targets?
- Methodological Answer : Use PASS software to predict antiproliferative or kinase-inhibitory activity (Pa > 0.7 indicates high probability) . Perform molecular docking (AutoDock Vina) against targets like EGFR or CDK2:
- Parameterize the compound’s sulfanyl group for hydrophobic interactions (grid box: 25 × 25 × 25 Å).
- Validate docking poses with MD simulations (GROMACS, 50 ns) to assess binding stability .
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : If computational models suggest high affinity (ΔG < −8 kcal/mol) but experimental IC50 is weak (>50 µM):
- Perform orthogonal assays (SPR, ITC) to rule out false positives from fluorescence interference .
- Synthesize structural analogs (e.g., replacing propan-2-ylsulfanyl with methylsulfonyl) to probe SAR .
- Re-examine compound stability (HPLC-MS) to ensure no degradation under assay conditions .
Q. What crystallographic parameters indicate conformational flexibility in the acetamide linker?
- Methodological Answer : Analyze torsion angles (C–N–C–O) from X-ray data. Angles >30° suggest rotational flexibility, which can be quantified via Hirshfeld surface analysis (dnorm plots). For rigid analogs, compare thermal ellipsoids (Ueq) of the methylsulfanyl group to assess steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
